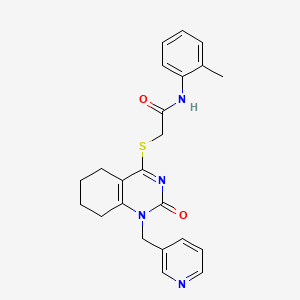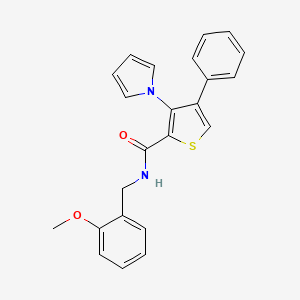![molecular formula C13H15Cl B2961290 1-(Chloromethyl)-3-(3-methylphenyl)bicyclo[1.1.1]pentane CAS No. 2287311-76-4](/img/structure/B2961290.png)
1-(Chloromethyl)-3-(3-methylphenyl)bicyclo[1.1.1]pentane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Chloromethyl)-3-(3-methylphenyl)bicyclo[1.1.1]pentane, also known as CP 47,497, is a synthetic cannabinoid that is structurally related to delta-9-tetrahydrocannabinol (THC), the primary psychoactive component of cannabis. CP 47,497 is used in scientific research to study the endocannabinoid system and its effects on the body.
Mécanisme D'action
1-(Chloromethyl)-3-(3-methylphenyl)bicyclo[1.1.1]pentane 47,497 binds to the CB1 and CB2 receptors in the endocannabinoid system, which leads to a variety of physiological and biochemical effects. These effects can include changes in heart rate, blood pressure, and body temperature, as well as alterations in mood, appetite, and memory.
Biochemical and Physiological Effects:
This compound 47,497 has been shown to have a variety of biochemical and physiological effects on the body. These effects can include changes in heart rate, blood pressure, and body temperature, as well as alterations in mood, appetite, and memory. This compound 47,497 has also been shown to have analgesic and anti-inflammatory properties.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-(Chloromethyl)-3-(3-methylphenyl)bicyclo[1.1.1]pentane 47,497 in lab experiments is that it allows researchers to study the effects of cannabinoids on the endocannabinoid system without the confounding effects of other compounds found in cannabis. However, one limitation of using this compound 47,497 is that it is a synthetic compound, and therefore may not accurately reflect the effects of natural cannabinoids found in cannabis.
Orientations Futures
There are many potential future directions for research involving 1-(Chloromethyl)-3-(3-methylphenyl)bicyclo[1.1.1]pentane 47,497. One area of research could focus on the development of new synthetic cannabinoids with different structural properties and effects on the endocannabinoid system. Another area of research could focus on the use of this compound 47,497 in the development of new drugs for the treatment of pain, inflammation, and other conditions. Additionally, research could focus on the effects of this compound 47,497 on different populations, such as children, the elderly, and individuals with certain medical conditions.
Méthodes De Synthèse
1-(Chloromethyl)-3-(3-methylphenyl)bicyclo[1.1.1]pentane 47,497 is synthesized through a multi-step process that involves the reaction of 2,2-dimethylpropanoyl chloride with 3-methylbenzylmagnesium bromide, followed by the reaction of the resulting product with 1-chloromethyl-1,1,2,2-tetrafluoroethane.
Applications De Recherche Scientifique
1-(Chloromethyl)-3-(3-methylphenyl)bicyclo[1.1.1]pentane 47,497 is used in scientific research to study the endocannabinoid system and its effects on the body. It is often used as a tool to study the effects of cannabinoids on the CB1 and CB2 receptors, which are the primary receptors in the endocannabinoid system.
Propriétés
IUPAC Name |
1-(chloromethyl)-3-(3-methylphenyl)bicyclo[1.1.1]pentane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15Cl/c1-10-3-2-4-11(5-10)13-6-12(7-13,8-13)9-14/h2-5H,6-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXYJXIIXAGLBBQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C23CC(C2)(C3)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15Cl |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
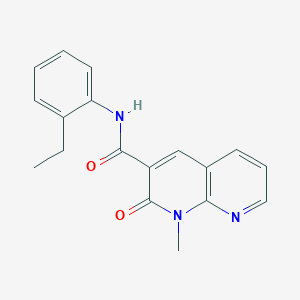
![N-(benzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)cyclohexanecarboxamide](/img/structure/B2961211.png)
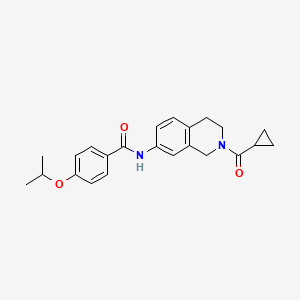
![Ethyl 4-methyl-2-[(pentan-2-yl)amino]-1,3-thiazole-5-carboxylate](/img/structure/B2961217.png)

![[2-[(2-Cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] 4-[(propan-2-ylcarbamoylamino)methyl]benzoate](/img/structure/B2961220.png)
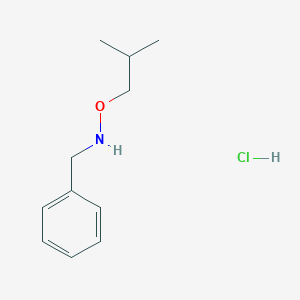

![N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-7-methoxybenzofuran-2-carboxamide](/img/structure/B2961224.png)
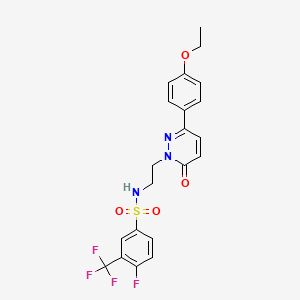

![4-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-(3-fluorophenyl)isoquinolin-1(2H)-one](/img/structure/B2961227.png)
